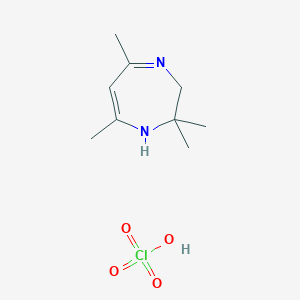
Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine is a chemical compound with the molecular formula C9H18ClNO4 It is a derivative of diazepine, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine typically involves the reaction of 2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The use of advanced equipment and techniques helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,5,7-Tetramethyl-2,3-dihydro-1H-1,4-diazepine: A structurally similar compound with potential biological activities.
1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl-: Another related compound with distinct chemical properties.
Uniqueness
Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine is unique due to its specific structure and the presence of the perchloric acid moiety This gives it distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
5992-33-6 |
|---|---|
Molecular Formula |
C9H17ClN2O4 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine |
InChI |
InChI=1S/C9H16N2.ClHO4/c1-7-5-8(2)11-9(3,4)6-10-7;2-1(3,4)5/h5,11H,6H2,1-4H3;(H,2,3,4,5) |
InChI Key |
JKULLKKJZPDUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NCC(N1)(C)C)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















